molecular formula C23H25FN4O2 B11112736 1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B11112736
M. Wt: 408.5 g/mol
InChI Key: RPYZOBGBVWAMGX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a suitable nucleophile.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole and piperidine moieties, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorobenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a fluorobenzyl group, and an oxadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H25FN4O2/c1-16-3-2-4-19(13-16)22-26-21(30-27-22)14-25-23(29)18-9-11-28(12-10-18)15-17-5-7-20(24)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29)

InChI Key

RPYZOBGBVWAMGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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